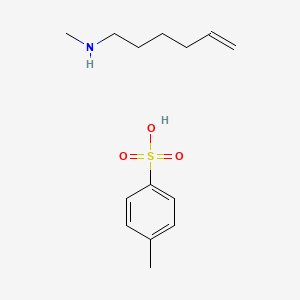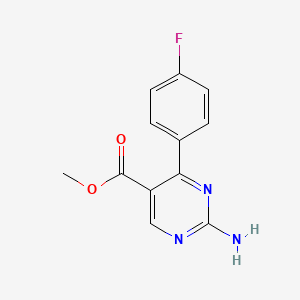
2-氨基-4-(4-氟苯基)嘧啶-5-羧酸甲酯
描述
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
It is known that pyrimidine derivatives can interact with various targets in the cell, leading to different biological effects . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in various cellular processes, including inflammation and cell death.
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate may have anti-inflammatory properties.
Cellular Effects
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it has been shown to reduce the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells, indicating its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate involves several key interactions at the molecular level. It binds to specific active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . This compound also inhibits endoplasmic reticulum (ER) stress, which is a significant factor in various neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that it can maintain its neuroprotective and anti-inflammatory effects for several days in vitro .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity and contribute to its overall effects .
Transport and Distribution
Within cells and tissues, Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the brain and liver, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the fluorophenyl ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
属性
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPAXBLTBUSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674828 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-54-4 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)

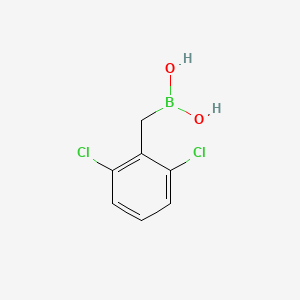



![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)

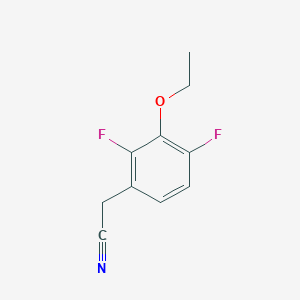
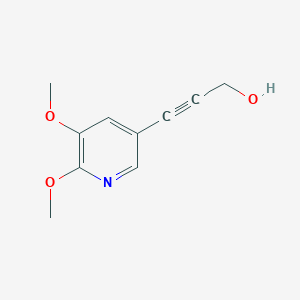
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
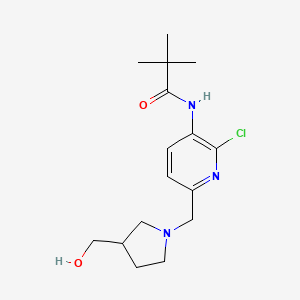
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)
